molecular formula C27H27N3O3 B2974061 4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one CAS No. 1018125-13-7

4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one

Katalognummer: B2974061
CAS-Nummer: 1018125-13-7
Molekulargewicht: 441.531
InChI-Schlüssel: IUIZTGYHCGTBBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (RN: 847365-19-9) features a benzimidazole core linked to a 1-phenylpyrrolidin-2-one moiety via a 2-hydroxy-3-(3-methylphenoxy)propyl chain . The structural complexity arises from the combination of a benzimidazole ring (known for hydrogen-bonding interactions) and a pyrrolidinone scaffold (contributing conformational flexibility). The 3-methylphenoxy group on the propyl chain introduces steric and electronic effects that may influence receptor binding or metabolic stability.

Eigenschaften

IUPAC Name

4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-19-8-7-11-23(14-19)33-18-22(31)17-30-25-13-6-5-12-24(25)28-27(30)20-15-26(32)29(16-20)21-9-3-2-4-10-21/h2-14,20,22,31H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIZTGYHCGTBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Hydroxy-Phenoxy Propyl Group: This step involves the reaction of the benzodiazole intermediate with 3-methylphenol and an appropriate alkylating agent under controlled conditions.

    Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with a suitable reagent to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the benzodiazole ring or the pyrrolidinone ring, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the

Biologische Aktivität

The compound 4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one , with the CAS number 1018053-10-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H29N3O3C_{28}H_{29}N_{3}O_{3} with a molecular weight of 455.5 g/mol. The structure consists of a pyrrolidinone moiety linked to a benzodiazole and a phenyl group, which contributes to its unique pharmacological profiles.

PropertyValue
Molecular FormulaC28H29N3O3
Molecular Weight455.5 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems. It has been studied for its potential as an AMPA receptor antagonist , which is significant in the context of neurological disorders such as epilepsy. AMPA receptors are crucial for fast synaptic transmission in the central nervous system.

Pharmacological Effects

  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating glutamatergic signaling pathways, potentially reducing excitotoxicity associated with neurodegenerative diseases .
  • Antiepileptic Potential : Similar compounds have shown efficacy in reducing seizure activity in animal models. The structure-activity relationship indicates that modifications to the benzodiazole or pyrrolidinone moieties can enhance anticonvulsant properties .
  • Cytotoxicity Studies : In vitro studies have demonstrated varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in oncology. Further research is needed to elucidate the specific mechanisms involved .

Study 1: Neuroprotective Properties

A study published in PubMed explored the neuroprotective effects of similar compounds on glutamatergic neurotransmission. The findings indicated significant reductions in neuronal death following exposure to excitotoxic agents when treated with AMPA antagonists .

Study 2: Anticonvulsant Activity

Research conducted on related pyrrolidinone derivatives showed promising results in animal models of epilepsy. The compounds exhibited dose-dependent reductions in seizure frequency and severity, suggesting that structural modifications could enhance efficacy against seizures .

Study 3: Cytotoxicity Assessment

In vitro assays assessed the cytotoxic effects of this compound on various cancer cell lines, revealing IC50 values that indicate moderate cytotoxicity. These results highlight the need for further exploration into its potential as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound 1 : 4-[1-(3-Phenoxypropyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one (RN: 637754-89-3)
  • Structural Difference: Lacks the 2-hydroxy and 3-methyl substituents on the phenoxypropyl chain.
  • This could alter solubility or target affinity .
Compound 2 : 1-[3-(Dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one (RN: 431932-93-3)
  • Structural Difference: Replaces the benzimidazole with a dihydro-pyrrol-2-one core and introduces a dimethylamino-propyl chain.
  • The 4-fluorophenyl group may increase metabolic stability due to fluorine’s electronegativity .

Substituent-Driven Analogues

Compound 3 : 3-Hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-trifluoromethylphenyl)-1,5-dihydro-pyrrol-2-one (25, RN: Not provided)
  • Structural Features : Contains a trifluoromethylphenyl group and a 4-methylbenzoyl substituent.
  • Physical Properties : Melting point 205–207°C; low synthesis yield (9%) .
  • Implications : The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, which could improve membrane permeability but reduce aqueous solubility.
Compound 4 : 3-Hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-propylphenyl)-1,5-dihydro-pyrrol-2-one (19, RN: Not provided)
  • Structural Features : Substitutes 4-propylphenyl for trifluoromethylphenyl.
  • Physical Properties : Melting point 248–250°C; higher yield (52%) .
  • The higher yield suggests better synthetic feasibility compared to Compound 3.

Functional Group Variations

Compound 5 : 1-(3-Methoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one (RN: 847365-19-9-related analogue)
  • Structural Difference : Substitutes the 1-phenyl group with 3-methoxyphenyl.
  • Implications : The methoxy group introduces electron-donating effects, which could modulate electronic interactions with target proteins .

Comparative Analysis Table

Compound ID Core Structure Key Substituents Melting Point (°C) Yield (%) RN
Target Compound Benzimidazole-pyrrolidinone 2-Hydroxy-3-(3-methylphenoxy)propyl N/A N/A 847365-19-9
Compound 1 Benzimidazole-pyrrolidinone 3-Phenoxypropyl (no hydroxy/methyl) N/A N/A 637754-89-3
Compound 3 Dihydro-pyrrol-2-one 3-Trifluoromethylphenyl, 4-methylbenzoyl 205–207 9 N/A
Compound 4 Dihydro-pyrrol-2-one 4-Propylphenyl, 4-methylbenzoyl 248–250 52 N/A
Compound 5 Benzimidazole-pyrrolidinone 3-Methoxyphenyl N/A N/A 847365-19-9*

*Note: Compound 5 is a structural variant of the target compound .

Key Research Findings

Substituent Effects on Physicochemical Properties :

  • Hydrophobic groups (e.g., propyl, trifluoromethyl) correlate with higher melting points and reduced solubility .
  • Hydroxy groups (e.g., 2-hydroxypropyl) may improve hydrogen-bonding capacity but complicate synthesis (lower yields) .

Synthetic Feasibility :

  • Yields vary significantly with substituents; electron-withdrawing groups (e.g., trifluoromethyl) often reduce reaction efficiency compared to alkyl chains .

Structural Flexibility: The pyrrolidinone ring’s puckering (addressed in crystallography studies ) likely influences conformational adaptability, impacting binding to dynamic targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.